Ethyl 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring and a benzothiophene ring. These structures are known for their significant biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Formation of the Benzothiophene Ring: This involves the use of sulfur-containing reagents and specific reaction conditions to ensure the correct formation of the thiophene ring.
Coupling of the Two Rings: The benzofuran and benzothiophene rings are coupled through an amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
ETHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-tumor and anti-viral activities.
Biological Studies: It can be used to study the interactions between complex organic molecules and biological targets, providing insights into molecular mechanisms.
Industrial Applications: The compound can be used as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and benzothiophene rings allow the compound to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one have similar structures and biological activities.
Benzothiophene Derivatives: Compounds such as 2-(2-Benzothiophenyl)acetic acid share structural similarities and are used in similar applications.
Uniqueness
ETHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of both benzofuran and benzothiophene rings in its structure.
Properties
Molecular Formula |
C22H23NO4S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H23NO4S/c1-3-26-22(25)20-15-6-4-5-7-18(15)28-21(20)23-19(24)11-14-12-27-17-9-8-13(2)10-16(14)17/h8-10,12H,3-7,11H2,1-2H3,(H,23,24) |
InChI Key |
DPUQPXRTICYGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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